molecular formula C18H20N4OS2 B14165572 2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide CAS No. 799816-23-2

2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide

Cat. No.: B14165572
CAS No.: 799816-23-2
M. Wt: 372.5 g/mol
InChI Key: CYLKCIQFAOCVKQ-UHFFFAOYSA-N
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Description

2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide is a complex organic compound with a unique structure that includes a thia-triaza-cyclopenta[c]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thia-triaza-cyclopenta[c]fluorene core, followed by the introduction of the isobutyl group and the acetamide moiety. Common reagents used in these reactions include organometallic reagents, sulfur sources, and amides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine: A compound with a similar thiazine core but different substituents.

    2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl-dimethyl-amine: A structurally related compound with a butyl group instead of an isobutyl group.

Uniqueness

2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

799816-23-2

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H20N4OS2/c1-9(2)6-12-10-4-3-5-11(10)14-15-16(25-17(14)22-12)18(21-8-20-15)24-7-13(19)23/h8-9H,3-7H2,1-2H3,(H2,19,23)

InChI Key

CYLKCIQFAOCVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(=O)N

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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